molecular formula H4OSi B1196071 Silanol

Silanol

Cat. No.: B1196071
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silanol is a compound that contains a silicon atom bonded to a hydroxyl group. It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Silanols are important in various industrial and scientific applications due to their unique chemical properties.

Scientific Research Applications

Silanols have a wide range of applications in scientific research, including:

    Chemistry: Silanols are used as intermediates in the synthesis of various organosilicon compounds. They are also used in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.

    Biology: Silanols are used in the functionalization of biomolecules and surfaces. For example, silylated peptides can be used to design bio-functionalized materials through the formation of Si-O-Si bonds.

    Medicine: Silanols are used in the development of drug delivery systems and medical devices. They can be used to modify the surface properties of materials to improve biocompatibility and reduce fouling.

    Industry: Silanols are used in the production of sealants, adhesives, and coatings. They are also used in the manufacture of silicone-based materials, which have applications in electronics, automotive, and construction industries.

Preparation Methods

Silanols can be synthesized through several methods. One common method involves the reaction of trichlorosilane with alcohols. For example, the reaction of trichlorosilane with ethanol produces triethoxysilane and hydrochloric acid:

HSiCl3+3EtOHHSi(OEt)3+3HCl\text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} HSiCl3​+3EtOH→HSi(OEt)3​+3HCl

Another method involves the partial hydrosilation of silane itself. For instance, the reaction of silane with ethylene produces triethylsilane:

SiH4+3C2H4HSi(C2H5)3\text{SiH}_4 + 3 \text{C}_2\text{H}_4 \rightarrow \text{HSi(C}_2\text{H}_5)_3 SiH4​+3C2​H4​→HSi(C2​H5​)3​

In the laboratory, hydroxysilanes can also be prepared by treating chlorosilanes with hydride reagents such as lithium aluminium hydride:

4ClSi(C2H5)3+LiAlH44HSi(C2H5)3+LiAlCl44 \text{ClSi(C}_2\text{H}_5)_3 + \text{LiAlH}_4 \rightarrow 4 \text{HSi(C}_2\text{H}_5)_3 + \text{LiAlCl}_4 4ClSi(C2​H5​)3​+LiAlH4​→4HSi(C2​H5​)3​+LiAlCl4​

Chemical Reactions Analysis

Silanols undergo various types of chemical reactions, including:

    Hydrosilylation: The addition of the silicon-hydrogen bond across multiple bonds in alkenes, alkynes, imines, and carbonyls. This reaction is commercially significant for the production of organosilicon compounds and materials.

    Oxidation: Silanols can be oxidized to form silanols. For example, the reaction of hydroxysilane with water in the presence of a platinum-based catalyst produces silanol and hydrogen gas:

R3SiH+H2OR3SiOH+H2\text{R}_3\text{SiH} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{H}_2 R3​SiH+H2​O→R3​SiOH+H2​

    Condensation: Silanols can undergo condensation reactions to form siloxanes. For example, the reaction of two hydroxysilanes produces a siloxane and water:

2R3SiOHR3SiOSiR3+H2O2 \text{R}_3\text{SiOH} \rightarrow \text{R}_3\text{SiOSiR}_3 + \text{H}_2\text{O} 2R3​SiOH→R3​SiOSiR3​+H2​O

Mechanism of Action

The mechanism of action of hydroxysilanes involves the formation of silicon-oxygen bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts. The formation of silicon-oxygen bonds is also important in the hydrolysis and condensation reactions of hydroxysilanes, which lead to the formation of silanols and siloxanes.

Comparison with Similar Compounds

Silanols are similar to other organosilicon compounds, such as alkoxysilanes and chlorosilanes. hydroxysilanes have unique properties due to the presence of the hydroxyl group. For example, hydroxysilanes can undergo hydrolysis and condensation reactions to form silanols and siloxanes, which are not possible with alkoxysilanes or chlorosilanes. Additionally, hydroxysilanes can participate in hydrosilylation reactions, which are important for the synthesis of organosilicon compounds and materials.

Similar Compounds

    Alkoxysilanes: Compounds containing silicon bonded to alkoxy groups.

    Chlorosilanes: Compounds containing silicon bonded to chlorine atoms.

    Organosilanes: Compounds containing silicon bonded to organic groups.

Silanols are unique in their ability to form silicon-oxygen bonds through hydrolysis and condensation reactions, making them valuable in various scientific and industrial applications.

Properties

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[SiH3]

Canonical SMILES

O[SiH3]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alcohol 93 (210 mg, 0.485 mmol) was stirred with 1.5% aqueous HCl/THF (3:2) (10 ml) at r.t. for 16 h. The mixture was extracted with CH2Cl2 (5×15 ml) and the combined organic phases were dried (MgSO4), filtered, and concentrated to give the triol 94 and silanol by-product as a clear, colourless oil. This material was taken forward for the subsequent transformation without purification.
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Alcohol
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210 mg
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HCl THF
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10 mL
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Synthesis routes and methods II

Procedure details

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CC(O)C(N)C(=O)O
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Synthesis routes and methods III

Procedure details

adding a stoichiometric excess of acidic water slowly to methyltrimethoxysilane to form a silanol hydrolysate of methyltrimethoxysilane in an acid medium;
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Synthesis routes and methods IV

Procedure details

Thirty grams of a commercially available montmorillonite powder was dispersed in one liter of water by a mixer to prepare a montmorillonite suspension. After 20 g of ε-caprolactam was added to this suspension, 50 cc of dichlorodimethylsilane was further added, thus forming an intercalated compound of montmorillonite, ε-caprolactam and silanol. The formation of the intercalated compound was confirmed through X-ray diffraction, infrared absorption spectrum and differential thermal analysis, or the like. X-ray diffraction and infrared absorption spectra confirmed that this intercalated compound was formed into an intercalated compound composed of montmorillonite and nylon 6 when it was heated at about 200° C. for one hour in air to effect polymerization of ε-caprolactam between the layers.
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montmorillonite
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1 L
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montmorillonite
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20 g
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50 mL
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